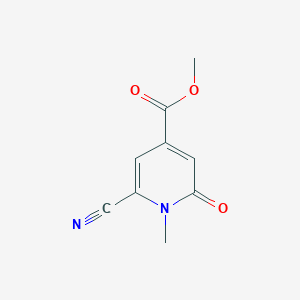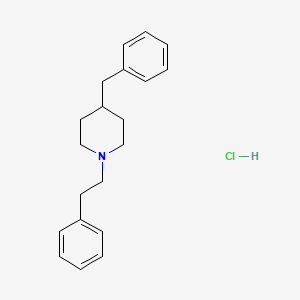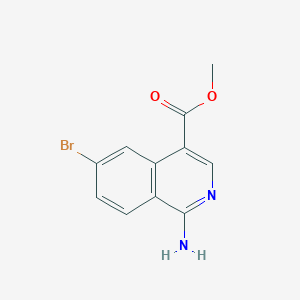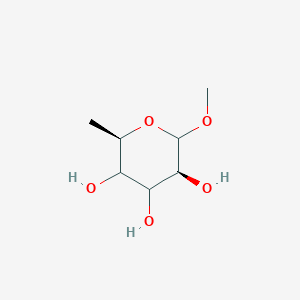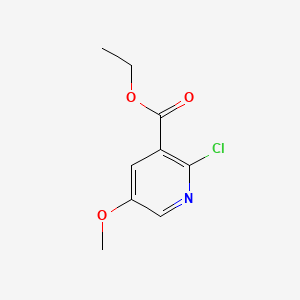![molecular formula C48H76N2O2S2 B14082515 2,5-Bis(2-hexyldecyl)-3,6-bis(4-methylthiophen-2-yl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione](/img/structure/B14082515.png)
2,5-Bis(2-hexyldecyl)-3,6-bis(4-methylthiophen-2-yl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Bis(2-hexyldecyl)-3,6-bis(4-methylthiophen-2-yl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione typically involves a multi-step process. One common method includes the reaction of 3,6-dibromo-2,5-dihydropyrrolo[3,4-c]pyrrole-1,4-dione with 2-hexyldecyl bromide in the presence of a base such as potassium carbonate. This is followed by a Stille coupling reaction with 4-methylthiophene-2-boronic acid under palladium catalysis .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Análisis De Reacciones Químicas
Types of Reactions
2,5-Bis(2-hexyldecyl)-3,6-bis(4-methylthiophen-2-yl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into its corresponding thiol derivatives.
Substitution: Halogenation and alkylation reactions are common, where hydrogen atoms are replaced by halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Halogenation often uses reagents like N-bromosuccinimide (NBS), while alkylation may involve alkyl halides.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various halogenated or alkylated derivatives .
Aplicaciones Científicas De Investigación
2,5-Bis(2-hexyldecyl)-3,6-bis(4-methylthiophen-2-yl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of conjugated polymers for organic electronics.
Biology: Investigated for its potential in bioimaging and as a fluorescent probe due to its strong luminescence properties.
Medicine: Explored for drug delivery systems and as a component in photodynamic therapy.
Industry: Utilized in the development of organic solar cells, light-emitting diodes (LEDs), and field-effect transistors (FETs)
Mecanismo De Acción
The mechanism of action of 2,5-Bis(2-hexyldecyl)-3,6-bis(4-methylthiophen-2-yl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione involves its interaction with various molecular targets and pathways:
Electron Transport: Acts as an electron donor or acceptor in organic electronic devices.
Photophysical Properties: Exhibits strong absorption and emission in the visible region, making it suitable for optoelectronic applications.
Charge Carrier Mobility: High charge-carrier mobility due to its conjugated structure, enhancing its performance in electronic devices.
Comparación Con Compuestos Similares
Similar Compounds
4,8-Bis(5-(2-ethylhexyl)thiophen-2-yl)benzo[1,2-b4,5-b’]dithiophene: Similar in structure but with different alkyl side chains, affecting its electronic properties.
2,5-Bis(5-methylthiophen-2-yl)benzo[1,2-b4,5-b’]dithiophene: Another related compound with variations in the thiophene units.
Uniqueness
2,5-Bis(2-hexyldecyl)-3,6-bis(4-methylthiophen-2-yl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione stands out due to its unique combination of thermal stability, strong visible absorption, and high charge-carrier mobility, making it highly suitable for advanced optoelectronic applications .
Propiedades
Fórmula molecular |
C48H76N2O2S2 |
|---|---|
Peso molecular |
777.3 g/mol |
Nombre IUPAC |
2,5-bis(2-hexyldecyl)-1,4-bis(4-methylthiophen-2-yl)pyrrolo[3,4-c]pyrrole-3,6-dione |
InChI |
InChI=1S/C48H76N2O2S2/c1-7-11-15-19-21-25-29-39(27-23-17-13-9-3)33-49-45(41-31-37(5)35-53-41)43-44(47(49)51)46(42-32-38(6)36-54-42)50(48(43)52)34-40(28-24-18-14-10-4)30-26-22-20-16-12-8-2/h31-32,35-36,39-40H,7-30,33-34H2,1-6H3 |
Clave InChI |
BRRYVYUKXZQABR-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCC(CCCCCC)CN1C(=C2C(=C(N(C2=O)CC(CCCCCC)CCCCCCCC)C3=CC(=CS3)C)C1=O)C4=CC(=CS4)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-[Ethyl-(3,5,5,8,8-pentamethyl-6,7-dihydronaphthalen-2-yl)amino]pyridine-3-carboxylic acid](/img/structure/B14082441.png)
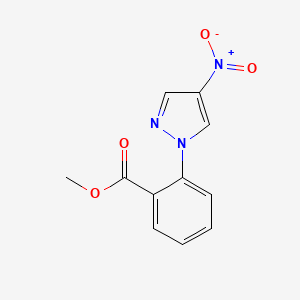

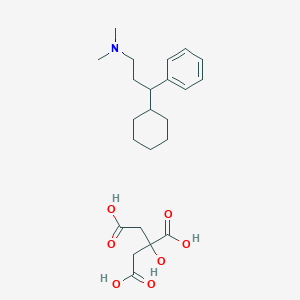
![1-(4-Methoxyphenyl)-2,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14082466.png)
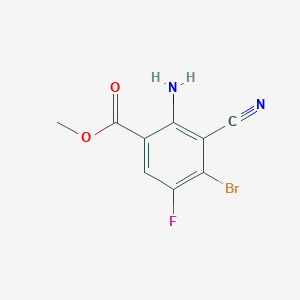
![magnesium;4-[10,15,20-tris(4-carboxyphenyl)porphyrin-22,24-diid-5-yl]benzoic acid](/img/structure/B14082482.png)
![1-(3-Hydroxyphenyl)-2-(2-methoxyethyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14082495.png)
